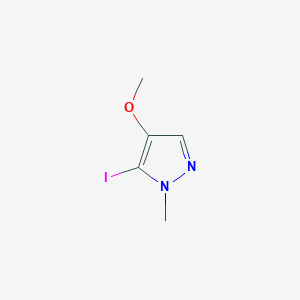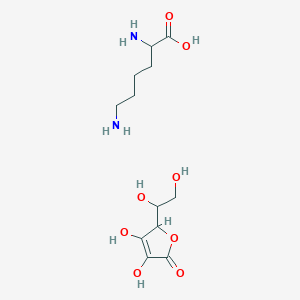
2,6-diaminohexanoic acid;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-diaminohexanoic acid;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one is a complex organic compound with the molecular formula C12H22N2O8 . This compound is notable for its unique structure, which includes both amino acid and furanone components. It is used in various scientific and industrial applications due to its diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diaminohexanoic acid;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Amino Acid Component: This can be achieved through the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.
Formation of the Furanone Component: This can be synthesized through the oxidation of a suitable precursor, such as a dihydroxy alcohol, using oxidizing agents like potassium permanganate or chromium trioxide.
Coupling of the Components: The final step involves coupling the amino acid and furanone components under specific conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction times.
Biocatalysis: Using enzymes to catalyze specific steps in the synthesis can enhance selectivity and reduce the need for harsh chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-diaminohexanoic acid;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one undergoes various chemical reactions, including:
Oxidation: The furanone component can be oxidized to form carboxylic acids.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, thiolates.
Major Products
Oxidation Products: Carboxylic acids.
Reduction Products: Primary amines.
Substitution Products: Ethers, thioethers.
Applications De Recherche Scientifique
2,6-diaminohexanoic acid;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-diaminohexanoic acid;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Metabolic pathways, signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-aminohexanoic acid: Similar amino acid structure but lacks the furanone component.
2,3-dihydroxy-2H-furan-5-one: Similar furanone structure but lacks the amino acid component.
Uniqueness
2,6-diaminohexanoic acid;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one is unique due to its combination of amino acid and furanone structures, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
2,6-diaminohexanoic acid;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.C6H8O6/c7-4-2-1-3-5(8)6(9)10;7-1-2(8)5-3(9)4(10)6(11)12-5/h5H,1-4,7-8H2,(H,9,10);2,5,7-10H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNXLUIFXPXQCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.C(C(C1C(=C(C(=O)O1)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
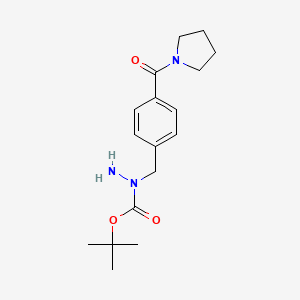
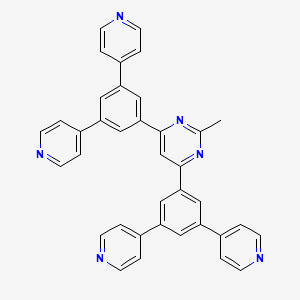
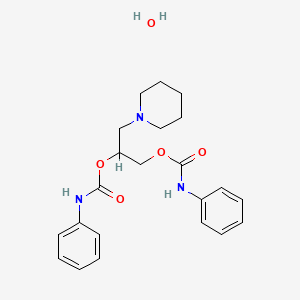
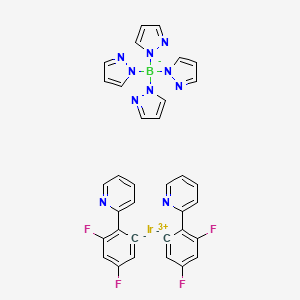
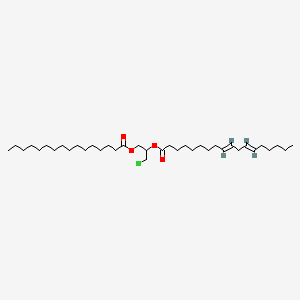
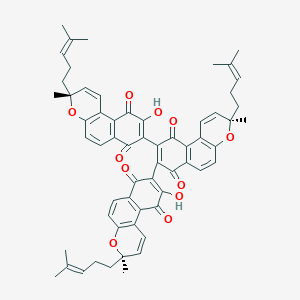
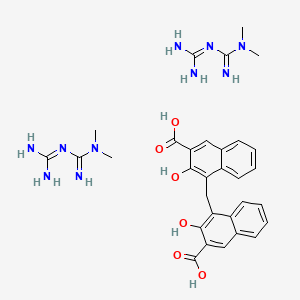
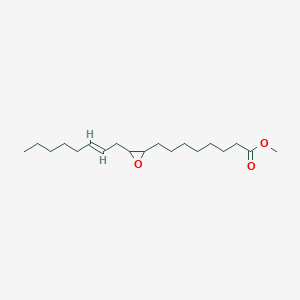

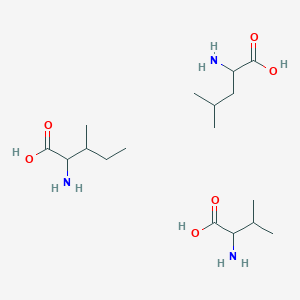
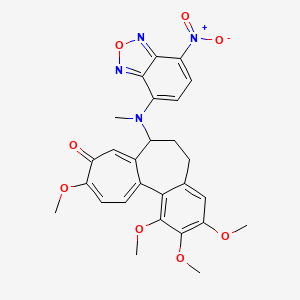
![[(1S)-1-(4-methylphenyl)-1-tert-butoxycarbonyl-ethyl]azanium chloride](/img/structure/B12295530.png)
